![molecular formula C10H5BrFNO B2933006 7-Bromo-8-fluoroquinoline-2-carbaldehyde CAS No. 2377034-79-0](/img/structure/B2933006.png)
7-Bromo-8-fluoroquinoline-2-carbaldehyde
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Overview
Description
7-Bromo-8-fluoroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 2377034-79-0 . It has a molecular weight of 254.06 . The IUPAC name for this compound is 7-bromo-8-fluoroquinoline-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for 7-Bromo-8-fluoroquinoline-2-carbaldehyde is 1S/C10H5BrFNO/c11-8-4-2-6-1-3-7 (5-14)13-10 (6)9 (8)12/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
7-Bromo-8-fluoroquinoline-2-carbaldehyde is a powder at room temperature .Scientific Research Applications
Synthetic Methodology and Chemical Properties
Research highlights the versatility of quinoline derivatives in synthetic chemistry, offering pathways to construct complex heterocyclic systems. Hamama et al. (2018) discussed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde analogs, emphasizing their role in constructing fused or binary heterocyclic systems (Hamama et al., 2018). This research underlines the potential of 7-Bromo-8-fluoroquinoline-2-carbaldehyde in synthetic applications, especially in creating novel heterocyclic compounds with specific biological activities.
Photophysical Properties
The study of 7-hydroxyquinoline-8-carbaldehydes by Vetokhina et al. (2013) explored their prototropic equilibria and photophysical behaviors, indicating the complex interplay of structural elements in determining the photophysical properties of quinoline derivatives (Vetokhina et al., 2013). These findings suggest that 7-Bromo-8-fluoroquinoline-2-carbaldehyde may exhibit unique optical and electronic characteristics, making it suitable for applications in material science and as a photolabile protecting group in photochemical studies.
Biological Applications
While direct applications in biological systems were not highlighted for 7-Bromo-8-fluoroquinoline-2-carbaldehyde, research on similar compounds provides insight into potential biological relevance. Zhu et al. (2006) discussed 8-Bromo-7-hydroxyquinoline as an efficient photoremovable protecting group for biological studies, suggesting that derivatives like 7-Bromo-8-fluoroquinoline-2-carbaldehyde could find applications in developing caged compounds for biological research (Zhu et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-bromo-8-fluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVRHJZNQBIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-fluoroquinoline-2-carbaldehyde |
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